Problem: Lithium tetrakis(pentafluorophenyl)borate introduces ether and water contaminants that poison electrophilic metal catalysts. Our anhydrous potassium salt (K[B(C6F5)4]) offers a non-hygroscopic, ether-free alternative. Its high oxidative stability (+1.34 V vs. BPh4) and clean halide metathesis enable active catalyst generation without side reactions. Ideal for synthesizing [Ph3C][B(C6F5)4] and activating single-site olefin polymerization catalysts. Ships globally.
Potassium tetrakis(pentafluorophenyl)borate is a highly stable, anhydrous alkali metal salt of a weakly coordinating anion (WCA). In organometallic synthesis and industrial catalysis, the choice of counterion dictates the stability, solubility, and reactivity of the active cationic species. Unlike standard tetraphenylborates, the fully fluorinated [B(C6F5)4]- anion provides exceptional resistance to electrophilic attack and oxidative degradation [1]. Furthermore, as a potassium salt, it avoids the severe hygroscopicity and ether-retention issues typical of its lithium counterpart [2]. This makes it the procurement standard for synthesizing highly active, coordinatively unsaturated transition metal catalysts, radical cations, and specialized organic salts (such as trityl or anilinium borates) via thermodynamically driven halide metathesis .
Substituting Potassium tetrakis(pentafluorophenyl)borate with closely related analogs introduces severe process and performance liabilities. Using the non-fluorinated baseline, potassium tetraphenylborate, results in rapid anion degradation when exposed to highly electrophilic metal centers or oxidizing conditions, destroying the target catalyst [1]. Conversely, substituting with lithium tetrakis(pentafluorophenyl)borate introduces significant handling challenges; the highly oxophilic lithium cation strongly coordinates water and ethereal solvents (often isolating as a 2.5-equivalent etherate), which can poison delicate, coordinatively unsaturated catalytic intermediates[2]. Attempting to use silver salts (Ag[B(C6F5)4]) as metathesis agents dramatically increases procurement costs and introduces the risk of unwanted single-electron oxidation side reactions. Thus, the potassium salt remains the optimal balance of anhydrous purity, redox stability, and clean metathesis performance .
The fully fluorinated [B(C6F5)4]- anion exhibits a dramatically expanded electrochemical window compared to its non-fluorinated counterpart. Voltammetric measurements demonstrate that while the standard tetraphenylborate anion oxidizes at relatively low potentials, the pentafluorophenyl derivative resists oxidation even under highly demanding conditions [1]. This extreme anodic stability prevents anion degradation when supporting highly electrophilic transition metal catalysts or isolating reactive radical cations.
| Evidence Dimension | Anodic Oxidation Potential |
| Target Compound Data | [B(C6F5)4]- (~5.07 V vs Li/Li+) |
| Comparator Or Baseline | [BPh4]- (~3.73 V vs Li/Li+) |
| Quantified Difference | +1.34 V extension of the anodic stability window |
| Conditions | Voltammetry at 50 mV/s in propylene carbonate |
Allows buyers to synthesize and isolate highly reactive, high-oxidation-state catalysts and radical cations that would immediately decompose standard borate salts.
A critical procurement differentiator between alkali metal WCA salts is their solvation state upon isolation. The highly oxophilic nature of the lithium cation causes Li[B(C6F5)4] to strongly retain ethereal solvents, typically crystallizing as a stable etherate. In contrast, Potassium tetrakis(pentafluorophenyl)borate is easily isolated and handled as a strictly anhydrous, solvent-free powder [1]. This difference is vital for downstream organometallic synthesis, where adventitious Lewis bases can coordinate to and deactivate the target metal center.
| Evidence Dimension | Coordinated Solvent Equivalents |
| Target Compound Data | K[B(C6F5)4] (0 equivalents of coordinated ether/water) |
| Comparator Or Baseline | Li[B(C6F5)4] (Typically isolated as Li[B(C6F5)4]·2.5Et2O) |
| Quantified Difference | Complete elimination of coordinated Lewis basic solvents (100% reduction) |
| Conditions | Standard laboratory isolation, crystallization, and storage |
Ensures that downstream coordinatively unsaturated catalysts are not inadvertently poisoned by ether or water molecules introduced by the precursor.
The primary industrial and laboratory use of K[B(C6F5)4] is as a halide abstraction reagent to generate cationic species. The reaction is thermodynamically driven by the formation of potassium halides. When reacted with organochlorides (such as trityl chloride) in non-polar or weakly polar solvents like dichloromethane, the resulting KCl byproduct is virtually insoluble and precipitates immediately . This allows for near-quantitative product recovery via simple filtration, avoiding the complex aqueous workups required by other salt forms that could hydrolyze sensitive cationic products.
| Evidence Dimension | Metathesis Byproduct Removal Efficiency |
| Target Compound Data | K[B(C6F5)4] (Yields insoluble KCl, removed via simple Celite filtration) |
| Comparator Or Baseline | Lithium or sodium WCA salts (which often yield partially soluble halide byproducts in organic solvents) |
| Quantified Difference | Enables single-step, filtration-based purification of the target WCA salt |
| Conditions | Metathesis with organochlorides in anhydrous dichloromethane |
Drastically simplifies the manufacturability and scaling of custom WCA catalysts by eliminating moisture-sensitive purification steps.
Because it is an anhydrous, easy-to-handle solid, K[B(C6F5)4] is the preferred industrial precursor for synthesizing [Ph3C][B(C6F5)4] and [R3NH][B(C6F5)4]. These downstream WCA salts are critical co-catalysts used to activate metallocene and post-metallocene single-site catalysts for advanced polyolefin manufacturing .
The compound is widely used to abstract chloride or bromide ligands from late transition metals (e.g., Ir, Pt, Pd). The complete absence of coordinated ether (unlike the lithium analog) ensures that the resulting cationic metal center remains highly electrophilic and active for challenging transformations like C-H bond activation and alkene metathesis [1].
Leveraging its extreme oxidative stability (+1.34 V vs standard tetraphenylborates), K[B(C6F5)4] is utilized alongside strong oxidants (such as XeF2 or NO+) to stabilize and isolate delicate radical cations, such as diarylchalcogenide radicals, which are otherwise prone to rapid decomposition [2].